molecular formula C18H25N3O2S2 B2361453 N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-04-8

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2361453
CAS RN: 847381-04-8
M. Wt: 379.54
InChI Key: DHZMYLVBOIKDLP-UHFFFAOYSA-N
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Description

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, also known as MPTP, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies related to neuroscience, cancer research, and drug development.

Scientific Research Applications

1. Binding Affinity to Serotonin Receptors

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide derivatives have been explored for their binding affinity towards 5-HT1A serotonin receptors. A study by Pessoa‐Mahana et al. (2012) synthesized various derivatives and evaluated their affinity, revealing the influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity. One derivative displayed micromolar affinity towards 5-HT1A sites, shedding light on electrostatic interactions important for affinity (Pessoa‐Mahana et al., 2012).

2. Synthesis and Structural Analysis

Several studies have focused on the synthesis of related compounds. Kohara et al. (2002) synthesized derivatives from 2-methylthiophene, providing insights into the preparation of key intermediates and structural characterizations (Kohara et al., 2002). Mishriky and Moustafa (2013) synthesized a specific derivative via nucleophilic substitution reaction, highlighting the chemical pathways and intermediates involved in the synthesis (Mishriky & Moustafa, 2013).

3. Anticancer and Antimicrobial Activities

The derivatives of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide have shown promise in anticancer and antimicrobial activities. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives exhibiting antibacterial, antifungal, and anticancer activities. Their binding characteristics to Human Serum Albumin (HSA) were studied using various techniques, including molecular docking (Shareef et al., 2016).

4. Dual Antidepressant Properties

Compounds derived from N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide have been investigated for dual antidepressant properties. A study by Orus et al. (2002) synthesized benzo[b]thiophene derivatives with potential dual action at 5-HT1A serotonin receptors and serotonin transporter, showing promising values for both activities (Orus et al., 2002).

properties

IUPAC Name

N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c1-15(19-25(22,23)16-7-4-3-5-8-16)18(17-9-6-14-24-17)21-12-10-20(2)11-13-21/h3-9,14-15,18-19H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZMYLVBOIKDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

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